Cas no 2195881-19-5 (3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine)
![3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine structure](https://ja.kuujia.com/scimg/cas/2195881-19-5x500.png)
3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine 化学的及び物理的性質
名前と識別子
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- 2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- 3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine
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- インチ: 1S/C14H16N4/c1-9-5-4-8-15-13(9)18-14-11-6-3-7-12(11)16-10(2)17-14/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,17,18)
- InChIKey: XYQSZXNBMFGWKA-UHFFFAOYSA-N
- ほほえんだ: N1C(C)=NC(=C2C=1CCC2)NC1C(C)=CC=CN=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 283
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 50.7
3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6610-5073-2mg |
3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine |
2195881-19-5 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6610-5073-2μmol |
3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine |
2195881-19-5 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6610-5073-1mg |
3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine |
2195881-19-5 | 1mg |
$81.0 | 2023-09-07 |
3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine 関連文献
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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7. Back matter
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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10. Book reviews
3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amineに関する追加情報
Introduction to 3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine (CAS No. 2195881-19-5)
3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its Chemical Abstracts Service (CAS) number 2195881-19-5, represents a promising candidate for further exploration in drug discovery and therapeutic intervention. The compound's unique structural framework, characterized by a fused pyrimidine-pyridine system, positions it as a potential scaffold for developing novel bioactive agents.
The structural complexity of 3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine is not merely a matter of academic curiosity but holds practical implications for its pharmacological properties. The presence of multiple heterocyclic rings—the cyclopenta[d]pyrimidine and pyridine moieties—suggestions that this compound may exhibit diverse interactions with biological targets. Such structural features are often leveraged in medicinal chemistry to modulate binding affinity and selectivity, which are critical factors in the design of effective therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecules that can modulate signaling pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The 3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine structure presents an intriguing opportunity for such investigations. Its molecular architecture allows for potential interactions with enzymes and receptors involved in these pathways, making it a valuable starting point for structure-based drug design.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for further derivatization. By modifying specific functional groups within its framework, researchers can fine-tune its pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. This flexibility is particularly important in the context of modern drug discovery, where the optimization of lead compounds is often a lengthy and iterative process.
The cyclopenta[d]pyrimidine core is a particularly interesting feature from a medicinal chemistry perspective. This motif has been extensively studied due to its ability to engage with various biological targets. For instance, derivatives of cyclopenta[d]pyrimidine have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The incorporation of a methyl group at the 3-position and a 2-methyl substituent on the pyridine ring further diversifies the compound's chemical space, offering numerous possibilities for structural exploration.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can predict how 3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine might interact with biological targets at the atomic level. These predictions can guide experimental efforts by highlighting key regions for optimization. Such computational approaches are becoming increasingly integral to drug discovery pipelines, reducing the time and resources required to identify promising candidates.
The synthesis of 3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine represents another area of interest within synthetic organic chemistry. The construction of its complex framework requires careful planning and execution to ensure high yields and purity. Advances in synthetic methodologies have made it possible to access such intricate structures more efficiently than ever before. Techniques such as transition-metal-catalyzed reactions and fragment-based assembly have streamlined the synthesis process, making it more feasible to explore derivatives of this compound.
In the context of preclinical research, 3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-am ine (CAS No. 2195881 - 19 - 5) could serve as a valuable tool for understanding disease mechanisms at a molecular level. By investigating its interactions with cellular components in vitro and in vivo models researchers can gain insights into its potential therapeutic applications. These studies may reveal whether this compound exhibits inhibitory activity against specific enzymes or receptors relevant to human health.
The growing emphasis on precision medicine has also influenced the approach to drug development significantly over recent years; compounds like 3-methyl-N-{2 - methyl - 5 H , 6 H , 7 H - cyclopenta [ d ] pyrimidin - 4 - yl } py rid ine - 2 - am ine hold promise because they can be tailored to target specific genetic or molecular profiles associated with different diseases or patient subgroups . This personalized approach aligns well with current trends toward developing more targeted therapies that offer improved efficacy while minimizing side effects .
The future prospects for 3 - methyl - N - { 2 - methyl - 5 H , 6 H , 7 H - cyclopenta [ d ] py rim id i n - 4 - yl } p y rid ine - 2 - am ine ( CAS No . ) remain bright given its versatile structure . Continued research into this molecule could uncover new therapeutic applications across multiple disease areas . As our understanding of biological systems grows , so too does our capacity to design molecules that interact selectively with disease-causing targets .
2195881-19-5 (3-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-2-amine) 関連製品
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